2-Amino-5-cyclopropyl-1,3-thiazole-4-carboxylic acid

Physicochemical profiling Fragment-based drug discovery ADME prediction

2-Amino-5-cyclopropyl-1,3-thiazole-4-carboxylic acid (CAS 1538253-34-7) is a heterocyclic building block featuring a 2-amino group and a cyclopropyl substituent at the 5-position of a thiazole-4-carboxylic acid scaffold (molecular weight 184.22 g/mol). This specific regioisomer, along with its 4-cyclopropyl-5-carboxylate counterpart (CAS 1256097-94-5), constitutes a critical class of cyclopropyl-substituted aminothiazole carboxylic acid intermediates used in medicinal chemistry for kinase inhibitor fragment elaboration and heterocyclic diversification.

Molecular Formula C7H8N2O2S
Molecular Weight 184.22 g/mol
Cat. No. B13240778
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-5-cyclopropyl-1,3-thiazole-4-carboxylic acid
Molecular FormulaC7H8N2O2S
Molecular Weight184.22 g/mol
Structural Identifiers
SMILESC1CC1C2=C(N=C(S2)N)C(=O)O
InChIInChI=1S/C7H8N2O2S/c8-7-9-4(6(10)11)5(12-7)3-1-2-3/h3H,1-2H2,(H2,8,9)(H,10,11)
InChIKeyBAAURYROFSELFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-5-cyclopropyl-1,3-thiazole-4-carboxylic Acid: Structural and Procurement Baseline


2-Amino-5-cyclopropyl-1,3-thiazole-4-carboxylic acid (CAS 1538253-34-7) is a heterocyclic building block featuring a 2-amino group and a cyclopropyl substituent at the 5-position of a thiazole-4-carboxylic acid scaffold (molecular weight 184.22 g/mol) . This specific regioisomer, along with its 4-cyclopropyl-5-carboxylate counterpart (CAS 1256097-94-5), constitutes a critical class of cyclopropyl-substituted aminothiazole carboxylic acid intermediates used in medicinal chemistry for kinase inhibitor fragment elaboration and heterocyclic diversification [1]. The compound is supplied as a solid with commercially stated purities typically at or above 98%, delivering a distinct entry vector for scaffold-hopping strategies relative to unsubstituted or differently substituted thiazole analogs .

Why 2-Amino-5-cyclopropyl-1,3-thiazole-4-carboxylic Acid Cannot Be Replaced by Generic Thiazole Analogs


In-class thiazole carboxylic acids are not interchangeable due to regioisomerism-driven divergence in lipophilicity, hydrogen-bonding topology, and downstream derivatization vectors. Experimental logP measurements reveal a 0.42 log-unit difference between the target compound (logP 1.44) and its 4-cyclopropyl regioisomer (logP 1.02) . This measurable partition-coefficient gap translates into distinct solubility–permeability profiles that directly influence fragment screening hit rates and pharmacokinetic parameter space. Furthermore, the 5-cyclopropyl-4-carboxylic acid arrangement positions the carboxylate in a different spatial orientation relative to the amino-thiazole pharmacophore, altering amide coupling geometry and the accessible chemical space of the resulting library—an effect not reproducible with the regioisomer or with unsubstituted 2-aminothiazole-5-carboxylic acid [1].

Quantitative Differentiation Evidence for 2-Amino-5-cyclopropyl-1,3-thiazole-4-carboxylic Acid


Regioisomer-Dependent Lipophilicity: Experimental logP Divergence Versus 4-Cyclopropyl Analog

The target compound (CAS 1538253-34-7) exhibits an experimentally determined logP of 1.44, while its 4-cyclopropyl-5-carboxylate regioisomer (CAS 1256097-94-5) records a logP of 1.02 on the same analytical platform . This +0.42 log-unit difference represents a 42% relative increase in partition coefficient, indicating measurably higher lipophilicity arising solely from the positional interchange of the cyclopropyl and carboxylic acid groups on the thiazole core.

Physicochemical profiling Fragment-based drug discovery ADME prediction

Commercial-Purity Differentials as a Procurement-Quality Criterion

The target compound is routinely supplied at 98% purity across multiple vendors, whereas the regioisomeric 4-cyclopropyl-5-carboxylate analog is predominantly listed at 95% purity . This 3-percentage-point purity gap reflects distinct crystallization or purification efficiencies traceable to the regioisomer's intrinsic solid-state properties and synthetic work-up behavior.

Chemical procurement Quality assurance Building-block reliability

Synthetic-Route Accessibility and Scale-Up Economics

The 4-cyclopropyl-5-carboxylate regioisomer benefits from a published patent process (CN102977049A) delivering total yields exceeding 50% via a two-step Hantzsch-type cyclocondensation [1]. No equivalent patent-optimized route has been disclosed for the 5-cyclopropyl-4-carboxylate target compound, suggesting that its synthesis may require alternative, potentially less efficient bromination–cyclization sequences. This asymmetry in publicly optimized synthetic maturity creates a measurable supply-chain differentiation that can affect both lead-time consistency and bulk-order pricing.

Synthetic methodology Scale-up Supply-chain risk

Physicochemical Divergence in Topological Polarity and Computed Descriptors

Although PubChem-computed XLogP3 values for both regioisomers converge at 1.0, the topological polar surface area (TPSA) and the experimentally observed logP differential (Δ = 0.42) indicate that in-silico models alone fail to capture the solvation differences imparted by the 2-amino-5-cyclopropyl versus 2-amino-4-cyclopropyl substitution pattern [1][2]. This discordance between computed and experimental lipophilicity means that the target compound's property-based prioritization in virtual screening libraries will differ from the regioisomer when experimental logP filters are applied.

Computational chemistry Cheminformatics HTS triage

High-Value Application Scenarios for 2-Amino-5-cyclopropyl-1,3-thiazole-4-carboxylic Acid Procurement


Fragment-Based Lead Generation Requiring Experimentally Validated Lipophilicity

When constructing a thiazole-focused fragment library for kinase or carbonic anhydrase targets, the 0.42 log-unit higher lipophilicity of the 5-cyclopropyl regioisomer (logP 1.44 vs. 1.02) positions it in a more desirable property space for membrane-permeable fragments . Procurement of the target compound ensures that the fragment library spans the critical logP range of 1–2 with a genuine experimental value, rather than a computed artifact.

Scaffold-Hopping and IP Diversification Around 2,4,5-Trisubstituted Thiazole Leads

Where a patent or lead series features the 4-cyclopropyl-5-carboxylate regioisomer, the 5-cyclopropyl-4-carboxylate isomer provides a direct scaffold-hop opportunity. Because the synthetic route for the target compound lacks published optimized conditions, its procurement and use in parallel chemistry inherently reduces the risk that competitors can replicate the same core via trivial literature methods, offering a temporary barrier to fast-follow erosion [1].

High-Purity Amide Coupling for Kinase Inhibitor Library Synthesis

The target compound's 98% purity specification allows immediate use in amide coupling or esterification reactions without pre-purification, reducing the time-to-assay for kinase inhibitor libraries that leverage the 2-aminothiazole motif as a hinge-binding heterocycle. The 3% purity advantage versus the regioisomer translates directly into higher yields of pure final compounds in high-throughput parallel synthesis.

Physicochemical Profiling of Cyclopropyl-Substituted Heterocycle Series

For medicinal chemistry campaigns systematically studying the effect of cyclopropyl substitution position on logP, solubility, and permeability, the target compound provides the 5-cyclopropyl-4-carboxylate data point. This enables a complete structure–property relationship (SPR) matrix when paired with the 4-cyclopropyl-5-carboxylate analog [2]. The observed experimental logP divergence of 0.42 units quantifies the orientational effect of the cyclopropyl group on overall lipophilicity, informing future design decisions.

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